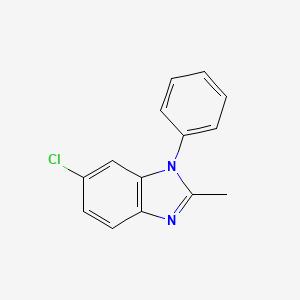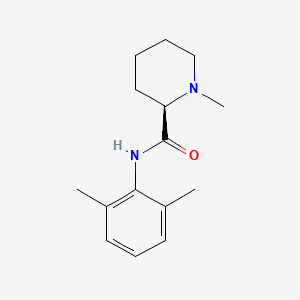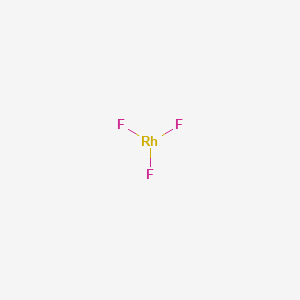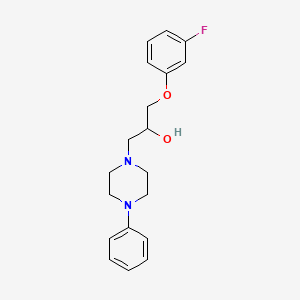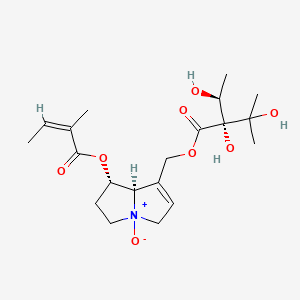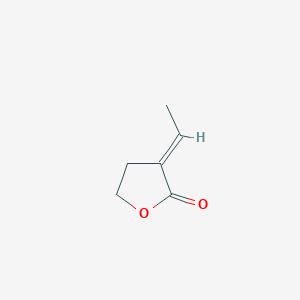
(3E)-3-ethylidenedihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylidenetetrahydrofuran-2-one: is an organic compound with the molecular formula C6H8O2 . It is a member of the tetrahydrofuran family, characterized by a five-membered ring containing four carbon atoms and one oxygen atom. This compound is known for its unique structure, which includes an ethylidene group attached to the tetrahydrofuran ring. It is used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylidenetetrahydrofuran-2-one can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base, followed by cyclization to form the tetrahydrofuran ring . Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the ethylidene group onto the tetrahydrofuran ring .
Industrial Production Methods: In industrial settings, the production of 3-Ethylidenetetrahydrofuran-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethylidenetetrahydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group, resulting in the formation of 3-ethyltetrahydrofuran-2-one.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: 3-Ethyltetrahydrofuran-2-one.
Substitution: Various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethylidenetetrahydrofuran-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Ethylidenetetrahydrofuran-2-one involves its interaction with various molecular targets. The ethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can participate in further chemical reactions. The compound’s reactivity is influenced by the electronic properties of the tetrahydrofuran ring and the attached ethylidene group .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran: A simpler analog without the ethylidene group.
3-Methyltetrahydrofuran-2-one: Similar structure with a methyl group instead of an ethylidene group.
2,5-Dimethyltetrahydrofuran: Contains two methyl groups on the tetrahydrofuran ring.
Uniqueness: 3-Ethylidenetetrahydrofuran-2-one is unique due to the presence of the ethylidene group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound in various chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
43142-58-1 |
|---|---|
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
(3E)-3-ethylideneoxolan-2-one |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-4-8-6(5)7/h2H,3-4H2,1H3/b5-2+ |
InChI-Schlüssel |
IDXLALZVWZGIDG-GORDUTHDSA-N |
Isomerische SMILES |
C/C=C/1\CCOC1=O |
Kanonische SMILES |
CC=C1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)
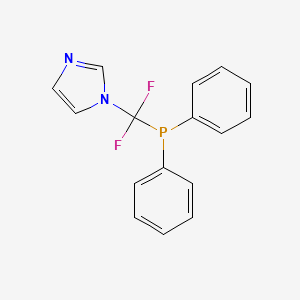
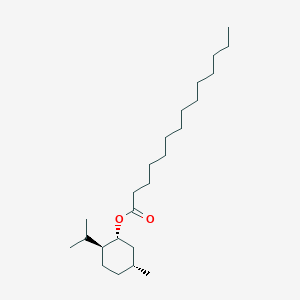

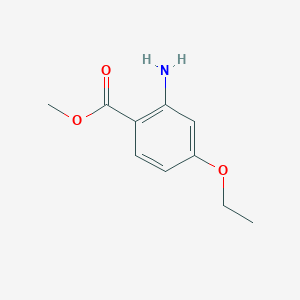
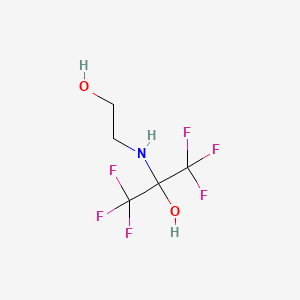

![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)
